3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivativeReaction conditions often include the use of catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and thiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Thiazole derivatives: Used in medicinal chemistry for their antimicrobial and anticancer properties.
Pyridine derivatives: Commonly found in pharmaceuticals and agrochemicals
Uniqueness
What sets 3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H13N5O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C18H13N5O2S/c1-23-17(25)13-7-3-2-6-12(13)15(22-23)16(24)21-18-20-14(10-26-18)11-5-4-8-19-9-11/h2-10H,1H3,(H,20,21,24) |
InChI Key |
OULVTWOBPVKPFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
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